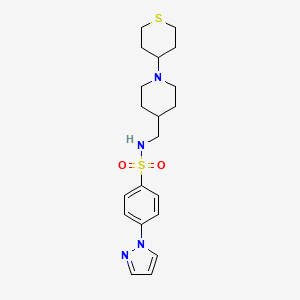
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide is a synthetic compound that has garnered interest due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a thiophene ring, a cyano group, and a pyrrolidine sulfonyl benzamide moiety.
Métodos De Preparación
The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide involves several steps. The synthetic route typically starts with the preparation of the thiophene ring, followed by the introduction of the cyano group and the dimethyl substituents. The pyrrolidine sulfonyl benzamide moiety is then attached through a series of reactions involving sulfonylation and amidation. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Análisis De Reacciones Químicas
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the sulfonyl group.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the amide bond.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions .
Aplicaciones Científicas De Investigación
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes
Mecanismo De Acción
The mechanism of action of N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction.
Comparación Con Compuestos Similares
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide can be compared with other similar compounds, such as:
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-methylbenzamide: This compound has a similar thiophene ring structure but differs in the substituents attached to the benzamide moiety.
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-phenoxybutanamide: This compound contains a phenoxybutanamide group instead of the pyrrolidine sulfonyl benzamide moiety.
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2,4-dinitrobenzamide: This compound has nitro groups attached to the benzamide moiety, which can significantly alter its chemical and biological properties
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Propiedades
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S2/c1-12-13(2)25-18(16(12)11-19)20-17(22)14-5-7-15(8-6-14)26(23,24)21-9-3-4-10-21/h5-8H,3-4,9-10H2,1-2H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHRHZUFYJXUZRR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-(dimethylamino)ethyl)-3-(ethylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2356326.png)
![N-(3-methylphenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2356329.png)
![N-(4-chlorophenyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/structure/B2356330.png)

![Tert-butyl 5-oxa-2,9-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2356334.png)
![2,2-dimethyl-3,4-dihydro-2H-benzo[e][1,3]oxazine](/img/structure/B2356336.png)

![N-(3-bromophenyl)-2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2356338.png)
![Benzo[d]thiazol-2-yl(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone](/img/structure/B2356340.png)

![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]pentanamide](/img/structure/B2356344.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({3,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2356345.png)
